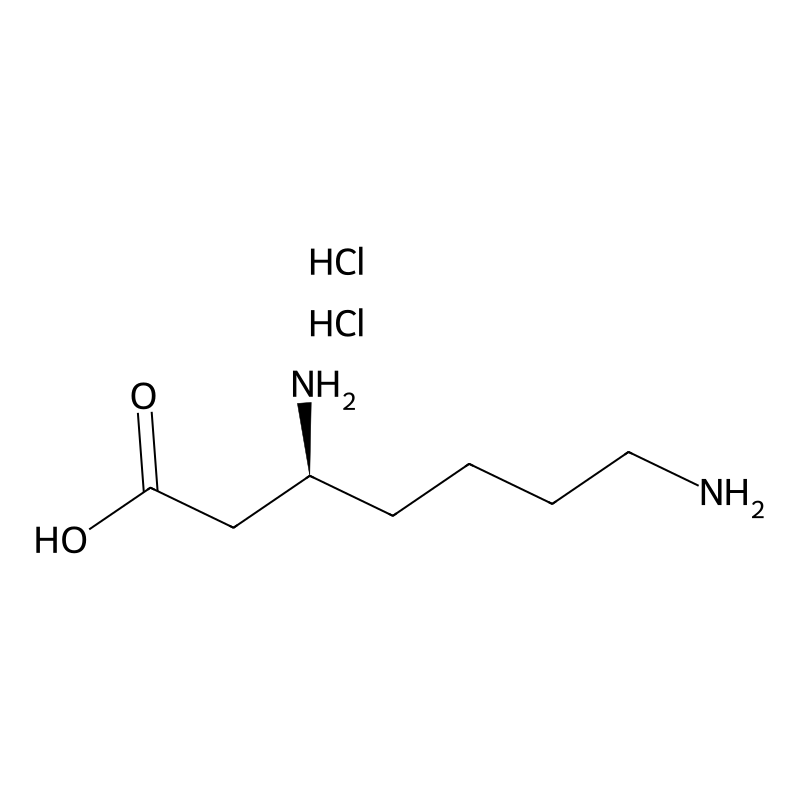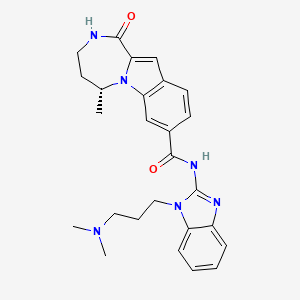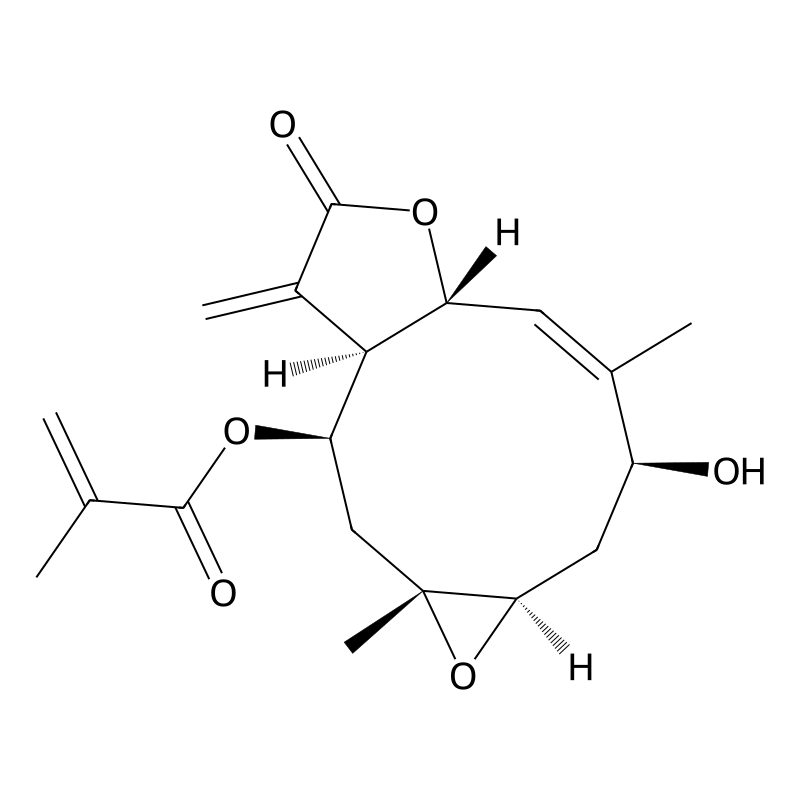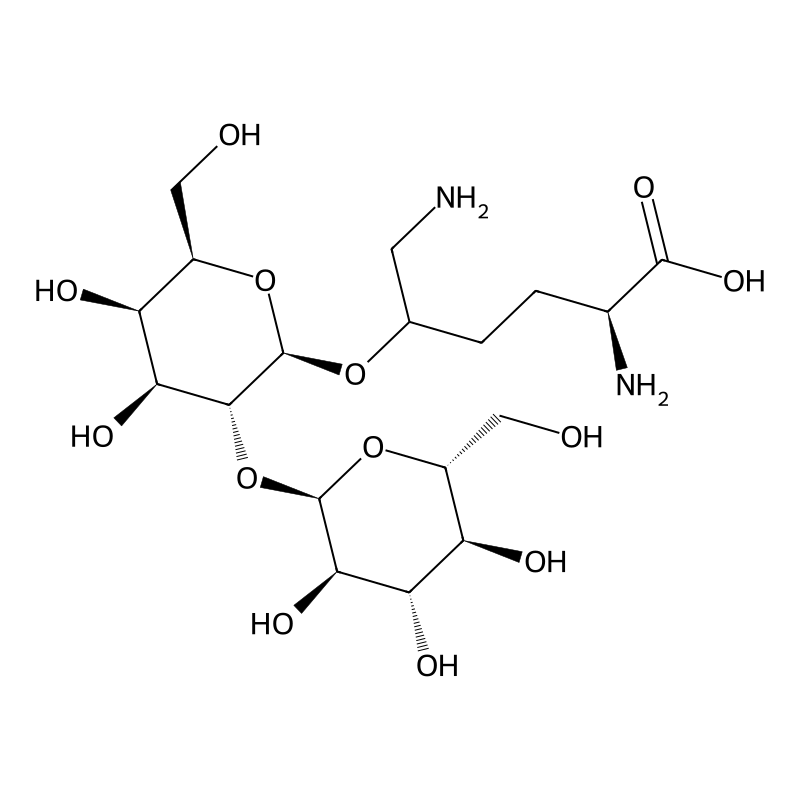(S)-3,7-Diaminoheptanoic acid dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Peptide Synthesis
(S)-3,7-Diaminoheptanoic acid dihydrochloride possesses a seven-carbon chain with amine groups at positions 3 and 7. This structure makes it a potential building block for the synthesis of specific peptides with desired functionalities.()
Analogue Development
The compound's structure shares similarities with natural amino acids like lysine. Research could explore the potential of (S)-3,7-Diaminoheptanoic acid dihydrochloride as a precursor or scaffold for the development of novel functional analogues with specific biological properties.()
(S)-3,7-Diaminoheptanoic acid dihydrochloride is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of two amino groups and a carboxylic acid group, making it a diaminocarboxylic acid. The molecular formula for this compound is C₇H₁₈Cl₂N₂O₂, and its structure consists of a seven-carbon chain with amino groups located at the 3rd and 7th positions. This unique configuration contributes to its biological activity and potential applications in various fields, including pharmaceuticals and biochemistry.
The chemical reactivity of (S)-3,7-Diaminoheptanoic acid dihydrochloride primarily involves its amino and carboxylic acid functional groups. It can participate in several types of reactions:
- Amidation: The amino groups can react with carboxylic acids to form amides.
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, the carboxylic group may be removed, leading to the formation of a corresponding amine.
- Peptide Bond Formation: It can participate in peptide synthesis, linking with other amino acids through peptide bonds.
These reactions are facilitated by enzymes in biological systems, highlighting the compound's relevance in metabolic pathways
(S)-3,7-Diaminoheptanoic acid dihydrochloride exhibits various biological activities due to its structural properties. Notably, it has been studied for its potential role as a precursor in the synthesis of peptides and proteins. Its biological activity can be predicted using computational methods that analyze structure-activity relationships. Such predictions indicate that this compound may possess antimicrobial properties and could be beneficial in therapeutic applications . The compound's interaction with biological systems can also influence enzyme activities and metabolic pathways, making it an important subject of study in pharmacology .
Several methods exist for synthesizing (S)-3,7-Diaminoheptanoic acid dihydrochloride:
- Chemical Synthesis: This involves multi-step organic synthesis techniques where starting materials undergo various reactions, such as alkylation and reduction, to yield the target compound.
- Biological Synthesis: Utilizing microbial fermentation processes where specific strains produce the compound from simpler substrates.
- Enzymatic Methods: Employing enzymes that catalyze specific reactions to form the desired amino acid from precursors.
These methods allow for the production of (S)-3,7-Diaminoheptanoic acid dihydrochloride with varying degrees of purity and yield .
(S)-3,7-Diaminoheptanoic acid dihydrochloride has several applications:
- Pharmaceuticals: It is explored for use in drug design and development due to its potential therapeutic properties.
- Biochemistry Research: Used as a building block in peptide synthesis for studying protein structures and functions.
- Nutritional Supplements: Investigated for its role in dietary supplements aimed at enhancing athletic performance or muscle recovery.
The compound's versatility makes it valuable across multiple scientific disciplines .
Interaction studies involving (S)-3,7-Diaminoheptanoic acid dihydrochloride focus on its binding affinity with various biological targets, such as enzymes and receptors. These studies often utilize high-throughput screening methods to assess how the compound interacts within complex biological systems. Techniques like molecular docking simulations help predict how well this compound binds to target proteins, which is crucial for understanding its pharmacological effects .
Several compounds share structural similarities with (S)-3,7-Diaminoheptanoic acid dihydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminoheptanoic Acid | Contains a single amino group | Simpler structure; less biological activity |
| 3-Aminopropanoic Acid | Shorter carbon chain; single amino group | Used as a neurotransmitter precursor |
| 6-Aminohexanoic Acid | Similar carbon chain length; one amino group | Different positioning of amino groups |
| L-Lysine | Contains two amino groups; longer carbon chain | Essential amino acid; widely used in nutrition |
(S)-3,7-Diaminoheptanoic acid dihydrochloride is unique due to its specific stereochemistry and dual amino functionality, which may confer distinct biological activities not observed in these similar compounds.








